molecular formula C9H10O3S B1314216 4-Ethylsulfonylbenzaldehyde CAS No. 50899-03-1

4-Ethylsulfonylbenzaldehyde

Cat. No. B1314216
CAS RN: 50899-03-1
M. Wt: 198.24 g/mol
InChI Key: ZAYJHTQPWWNPHO-UHFFFAOYSA-N
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Description

4-Ethylsulfonylbenzaldehyde is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Ethylsulfonylbenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, please refer to a reliable chemical database or a chemistry professional.


Physical And Chemical Properties Analysis

4-Ethylsulfonylbenzaldehyde is a solid substance . It has a melting point of 108-110°C and a boiling point of 384.41°C at 760 mmHg. Its density is predicted to be 1.24 g/cm³ and its refractive index is predicted to be n20D 1.54 .

Scientific Research Applications

1. Analytical Chemistry and Colorimetric Assays

4-Ethylsulfonylbenzaldehyde derivatives have been used in analytical chemistry, particularly in the development of colorimetric assays. For example, specific reactions under acidic conditions involving related aldehydes can yield chromophores with intense maximal absorbance, useful in lipid peroxidation assays (Gérard-Monnier et al., 1998).

2. Catalysis and Organic Synthesis

In organic synthesis, derivatives of 4-Ethylsulfonylbenzaldehyde have been used as catalysts or intermediates. For instance, certain aldehyde derivatives are involved in oxyfunctionalization reactions under ligand- and additive-free conditions, indicating their potential as catalysts or reactants in synthesizing aromatic carbonyl compounds (Jiang et al., 2014).

3. Solubility and Thermodynamics Studies

The solubility and solution thermodynamics of similar aldehydes in various organic solvents have been studied, providing essential data for understanding their behavior in different mediums. Such information is crucial for designing purification processes and optimizing reaction conditions (Wang et al., 2017).

4. Material Science and Polymer Chemistry

In material science, aldehydes structurally related to 4-Ethylsulfonylbenzaldehyde have been investigated for their potential in synthesizing polymers and as components in materials with specific properties (Temprado et al., 2008). This includes the study of their thermophysical properties and applications in solid-phase organic synthesis.

properties

IUPAC Name

4-ethylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJHTQPWWNPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20528751
Record name 4-(Ethanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylsulfonylbenzaldehyde

CAS RN

50899-03-1
Record name 4-(Ethanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20528751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Bernstein, HL Yale, K Losee, M Holsing… - Journal of the …, 1951 - ACS Publications
The preparation of a considerable number of thiosemicarbazones and related compounds which were to be testedfor antituberculous activity is described. The majority of the …
Number of citations: 129 pubs.acs.org
L Katz, LS Karger, W Schroeder… - The Journal of Organic …, 1953 - ACS Publications
In a previous investigation1 a series of benzalbenzhydrazides was synthesized which possessed significant antifungalactivity. It was our original intention to incorporate the sulfur atom …
Number of citations: 72 pubs.acs.org

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